4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide
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Overview
Description
4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, a hydroxyphenyl group, and a benzamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide typically involves multiple steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of hydrazine derivatives with phthalic anhydride under acidic conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a hydroxyphenylamine reacts with the phthalazine core.
Formation of the Benzamide Moiety: The final step involves the coupling of the phthalazine derivative with N-methyl-benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a probe for studying enzyme interactions due to its potential to bind to specific biological targets. It can be used in assays to investigate the activity of enzymes involved in metabolic pathways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the hydroxyphenyl group suggests possible antioxidant properties, while the phthalazine core may interact with various biological receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding, while the phthalazine core may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-ethyl-benzamide: Similar structure but with an ethyl group instead of a methyl group.
4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-propyl-benzamide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding and antioxidant activity, while the phthalazine core provides a rigid framework for interaction with biological targets.
Properties
IUPAC Name |
4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-23-22(28)15-6-10-16(11-7-15)24-21-19-5-3-2-4-18(19)20(25-26-21)14-8-12-17(27)13-9-14/h2-13,27H,1H3,(H,23,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFPVWUSCCHHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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